molecular formula C15H21NO6 B2802185 N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine CAS No. 62631-37-2

N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine

Cat. No.: B2802185
CAS No.: 62631-37-2
M. Wt: 311.334
InChI Key: ZQLMBOMVHDKAKS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-hydroxy-alpha-methyltyrosine. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .

Scientific Research Applications

N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when using it .

Future Directions

The use of Boc-protected amino acids and their derivatives is a common strategy in peptide synthesis and other areas of organic chemistry . Future research might explore new methods for adding and removing the Boc group, or investigate the properties and potential applications of specific Boc-protected compounds .

Mechanism of Action

Target of Action

The primary target of N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine, also known as a Boc-protected compound, is the amine functional group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a Boc-protected amine, effectively blocking the amine functional group from participating in further reactions .

Biochemical Pathways

The Boc group plays a crucial role in the synthesis of complex organic compounds. It allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . The Boc group can be selectively cleaved from the compound when required, using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The result of the action of the Boc group is the protection of the amine functional group, preventing it from undergoing unwanted reactions during the synthesis process . Once the Boc group is removed, the amine functional group is free to participate in subsequent reactions .

Action Environment

The action of the Boc group is influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, the addition of the Boc group to amines requires basic conditions , while its removal requires acidic conditions . The stability of the Boc group can also be affected by extreme temperatures or the presence of certain chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine typically involves the protection of the amino group of 3-hydroxy-alpha-methyltyrosine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN), under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine is unique due to the presence of both the hydroxyl and methyl groups on the alpha carbon, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-14(2,3)22-13(21)16-15(4,12(19)20)8-9-5-6-10(17)11(18)7-9/h5-7,17-18H,8H2,1-4H3,(H,16,21)(H,19,20)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLMBOMVHDKAKS-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC(=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.